6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole
Brand Name: Vulcanchem
CAS No.: 1565461-85-9
VCID: VC7906169
InChI: InChI=1S/C9H9BrN2O/c1-5-2-6(10)3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12)
SMILES: CC1=CC(=CC2=C1N=C(N2)CO)Br
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol

6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole

CAS No.: 1565461-85-9

Cat. No.: VC7906169

Molecular Formula: C9H9BrN2O

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole - 1565461-85-9

Specification

CAS No. 1565461-85-9
Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
IUPAC Name (6-bromo-4-methyl-1H-benzimidazol-2-yl)methanol
Standard InChI InChI=1S/C9H9BrN2O/c1-5-2-6(10)3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12)
Standard InChI Key IGUTZNNRTGLWSB-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1N=C(N2)CO)Br
Canonical SMILES CC1=CC(=CC2=C1N=C(N2)CO)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (6-bromo-4-methyl-1H-benzimidazol-2-yl)methanol, reflects its benzimidazole core fused with a benzene ring. Key structural features include:

  • Bromo group (Br): Positioned at the 6th carbon, this electron-withdrawing group influences electronic distribution and reactivity.

  • Hydroxymethyl (–CH2_2OH): Located at position 2, this polar functional group enhances solubility and enables derivatization.

  • Methyl (–CH3_3): At position 4, this hydrophobic group contributes to steric effects and metabolic stability .

The canonical SMILES representation CC1=CC(=CC2=C1N=C(N2)CO)Br\text{CC1=CC(=CC2=C1N=C(N2)CO)Br} and InChIKey IGUTZNNRTGLWSB-UHFFFAOYSA-N\text{IGUTZNNRTGLWSB-UHFFFAOYSA-N} provide unambiguous identifiers for computational studies .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H9BrN2O\text{C}_9\text{H}_9\text{BrN}_2\text{O}
Molecular Weight241.08 g/mol
Melting PointNot reported
SolubilityLimited data; soluble in DMSO
StabilityStable under ambient conditions

Synthesis and Modification Strategies

Conventional Synthetic Routes

The synthesis of 6-bromo-2-(hydroxymethyl)-4-methylbenzimidazole typically involves multi-step protocols:

  • Condensation of Diamines with Carbonyl Compounds:
    A common approach employs 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde under acidic conditions to form the benzimidazole core . Subsequent hydroxymethylation is achieved via reduction of ester precursors. For example, methyl NN-(2,6-difluorobenzoyl)-6-nitro-2-anilidecarboxylate is reduced using sodium borohydride (NaBH4_4) or lithium aluminum hydride (LAH) to yield the hydroxymethyl derivative .

  • Regioselective Alkylation:
    Alkylation at the N1 position with reagents like 2,6-difluorobenzyl bromide ensures regiochemical purity >92% . This step is critical for maintaining structural integrity in analogues.

  • Post-Synthetic Modifications:
    The hydroxymethyl group at position 2 allows further functionalization. For instance, oxidation with pyridinium chlorochromate (PCC) yields the aldehyde derivative, which can undergo nucleophilic additions or reductive amination .

Challenges in Synthesis

  • Low Yields in Reduction Steps: Direct reduction of 4-methyl esters to hydroxymethyl derivatives often results in suboptimal yields (<30%) due to competing side reactions .

  • Sensitivity to Oxidizing Agents: The bromo substituent renders the compound susceptible to nucleophilic aromatic substitution under strongly basic conditions .

Hazard StatementPrecautionary Action
H315Wear nitrile gloves and lab coat
H319Use safety goggles or face shield
H335Employ fume hood or respirator

Environmental and Disposal Considerations

No specific ecotoxicity data are available, but the compound’s persistence in soil is expected to be low due to potential hydrolysis of the hydroxymethyl group . Disposal must comply with local regulations for halogenated organic waste.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective synthesis of benzimidazoles using chiral catalysts. For example, palladium-catalyzed C–H activation enables the construction of stereocenters adjacent to the benzimidazole core, though this remains unexplored for 6-bromo-2-(hydroxymethyl)-4-methylbenzimidazole .

Drug Delivery Systems

Functionalization of the hydroxymethyl group with polyethylene glycol (PEG) chains or lipid moieties could enhance bioavailability. Such modifications are pivotal for transitioning the compound from preclinical to clinical studies.

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